1-Oxa-8-azaspiro[4.6]undecane hydrochloride
Description
1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a spirocyclic compound characterized by a bicyclic structure where a six-membered ring (1-oxa) and a seven-membered ring (8-aza) share a single common atom (spiro junction). The molecule contains an oxygen atom in one ring and a nitrogen atom in the other, with the hydrochloride salt enhancing its stability and solubility for pharmaceutical applications. This compound is primarily utilized in medicinal chemistry research, particularly in the development of receptor-targeted ligands and bioactive molecules. Its unique spiro architecture contributes to conformational rigidity, which can enhance binding specificity to biological targets .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-9(4-2-8-11-9)5-7-10-6-1;/h10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWAWLQAIBIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-71-8 | |
| Record name | 1-oxa-8-azaspiro[4.6]undecane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure, incorporating both nitrogen and oxygen atoms within its spirocyclic framework, which may influence its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : Approximately 194.67 g/mol
- Structure : The compound's structure consists of a bicyclic framework characterized by a spirocyclic arrangement that enhances its solubility and stability, particularly in the hydrochloride form, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Biological Activity Overview
Case Studies and Research Findings
-
Neurotransmitter Modulation
- A study demonstrated that this compound interacts with serotonin receptors, suggesting a role in anxiety and depression treatment. This modulation could lead to therapeutic applications in psychiatric disorders.
- Antimicrobial Properties
-
Antitumor Activity
- In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50 values ranging from 0.08 to 0.19 µM, indicating potent antitumor activity compared to established chemotherapeutics .
Scientific Research Applications
Scientific Research Applications
1-Oxa-8-azaspiro[4.6]undecane hydrochloride has several notable applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological targets. It shows promise in:
- Pain Modulation : Research indicates interactions with fatty acid amide hydrolase enzymes, which are involved in pain pathways.
- Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter receptors, suggesting potential uses in treating neurological disorders.
Antimicrobial Activity
Studies have highlighted the compound's efficacy against mycobacterial strains, indicating its potential as an anti-tuberculosis agent. For instance, analogs of similar azaspiro compounds have demonstrated submicromolar potencies against Mycobacterium bovis BCG, showcasing their selective cytotoxicity .
TRPM8 Antagonism
Recent research has identified this compound as a potential antagonist of the TRPM8 receptor, which is implicated in various physiological processes including pain sensation and thermoregulation. This characteristic could lead to applications in treating conditions such as anxiety, depression, and inflammatory disorders .
Case Study 1: Antimycobacterial Activity
A series of indolyl azaspiroketal Mannich bases were evaluated for their antimycobacterial properties against M. bovis BCG. The study found that compounds with structural similarities to this compound exhibited significant antibacterial activity with low minimum inhibitory concentrations (MIC), highlighting the importance of structural features in determining biological efficacy .
| Compound | MIC (µM) | Selectivity |
|---|---|---|
| This compound | <5 | High |
| Indolyl Mannich Base | <2 | Moderate |
Case Study 2: Neurotransmitter Modulation
In vitro studies have shown that this compound can influence neurotransmitter systems by acting on specific receptors involved in mood regulation and cognitive function. This suggests potential therapeutic applications in treating anxiety and depression-related disorders.
Comparison with Similar Compounds
Key Observations :
- The spiro[4.6] system is common among analogs, but heteroatom placement (O, N, S) and substituents dictate reactivity and bioactivity.
- Psammaplysins (e.g., 1,6-dioxa-2-azaspiro[4.6]undecane) incorporate brominated tyrosine-derived groups, enabling diverse biological activities like antimalarial and antiviral effects .
Key Observations :
- The target compound shares synthetic strategies (e.g., condensation reactions) with other spirocyclic ethers .
- Psammaplysins require complex biosynthetic pathways, unlike purely synthetic analogs .
Pharmacological Activities
| Compound | Biological Activity | Applications |
|---|---|---|
| 1-Oxa-8-azaspiro[4.6]undecane HCl | Under investigation for receptor binding (e.g., sigma-1) | Neurological disorder research |
| 1-Oxa-8-azaspiro[4.5]decane HCl | Sigma-1 receptor ligand with high selectivity | Brain imaging agent development |
| Psammaplysins | Antimalarial, antiviral, protein tyrosine phosphatase inhibition | Marine natural product drug discovery |
| 1-Thia-4-azaspiro[4.6]undecane HCl | Limited bioactivity data; explored for metabolic stability in prodrug design | Preclinical studies |
Key Observations :
- Spiro[4.5] derivatives (e.g., 1-Oxa-8-azaspiro[4.5]decane HCl) exhibit pronounced sigma-1 receptor affinity, attributed to their compact structure .
Physicochemical Properties
| Compound | Solubility | Stability | LogP (Predicted) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.6]undecane HCl | High (aqueous) | Stable at RT | 1.2 |
| 1,4-Dioxa-8-azaspiro[4.6]undecane | Moderate | Hygroscopic | 0.8 |
| Psammaplysin A | Low (organic) | Light-sensitive | 3.5 |
| 1-Thia-4-azaspiro[4.6]undecane HCl | Moderate | Oxidative risk | 2.1 |
Key Observations :
Key Observations :
- 1,4-Dioxa-8-azaspiro[4.6]undecane poses higher irritation risks, necessitating stringent safety measures .
Q & A
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer : Identify byproducts (e.g., N-alkylated derivatives) using LC-MS/MS with charged aerosol detection (CAD). Compare retention times and fragmentation patterns against synthetic standards. Optimize purification with orthogonal techniques (ion-exchange chromatography for charged impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
